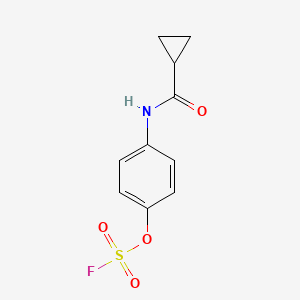
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is an organic compound belonging to the pyridazinone family of heterocycles. It is a white, crystalline solid with a melting point of 155-158°C. It is soluble in a variety of organic solvents, including water and ethanol. This compound has been used in a variety of scientific research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone has been used in a variety of scientific research applications due to its unique structure and properties. It has been used as a reagent in the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and natural products. It has also been used as a catalyst in the synthesis of organic compounds. This compound has also been used in the study of biological systems, such as enzyme-catalyzed reactions, as well as in the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to interact with a variety of receptors and enzymes in the body. It is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. It is also believed to interact with other enzymes, such as phospholipase A2, and to act as an agonist of certain G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. In addition, it has been found to act as an agonist of certain G protein-coupled receptors, which may be involved in the regulation of a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in laboratory experiments include its high solubility in a variety of organic solvents, its low toxicity, and its ability to act as a reagent in the synthesis of a variety of compounds. However, it is important to note that this compound is a relatively expensive compound, and its use in experiments may be limited due to cost.
Direcciones Futuras
For 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone include further research into the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research into the synthesis of the compound and its use in the synthesis of other compounds is needed. Finally, further research into the potential applications of this compound in the treatment of a variety of diseases is needed.
Métodos De Síntesis
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-6-phenylpyridazin-3(2H)-one with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-chloro-6-phenylpyridazin-3(2H)-one with ethyl iodide or ethyl chloride in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
5-chloro-2-ethyl-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-15-11(16)8-10(13)12(14-15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLCVSLROQOKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
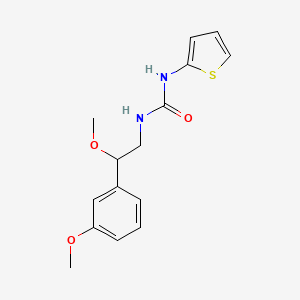
![3-[[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2901513.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2901517.png)
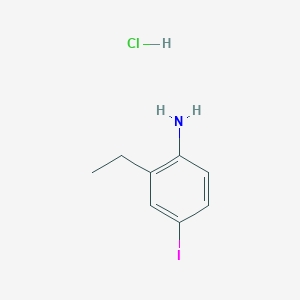
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)

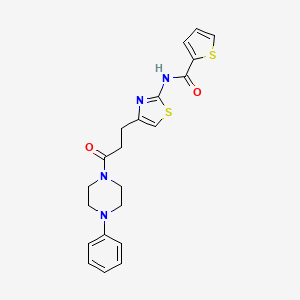
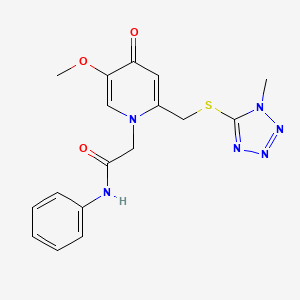
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)
